3,3'-Dichlorobenzidine-13C12
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Overview
Description
3,3’-Dichlorobenzidine-13C12 is an isotopically labeled compound, where the carbon atoms are replaced with the carbon-13 isotope. This compound is a derivative of 3,3’-Dichlorobenzidine, an organic compound with the formula (C6H3Cl(NH2))2. The pure compound is pale yellow, but commercial samples are often colored. It is barely soluble in water and is often supplied as a wet paste. It is widely used in the production of diarylide yellow pigments used in the production of printing inks .
Preparation Methods
3,3’-Dichlorobenzidine-13C12 is prepared in two steps from 2-nitrochlorobenzene. The first step involves reduction with zinc in base to afford 2,2’-dichlorodiphenylhydrazine. This intermediate undergoes the benzidine rearrangement to afford 3,3’-dichlorobenzidine . The isotopic labeling with carbon-13 can be achieved by using carbon-13 labeled reagents in the synthesis process.
Industrial production methods involve catalytically hydrogenating ortho-nitrochlorobenzene by hydrogen in the presence of catalysts, such as organic solvents, rare metals, and the like to prepare 2,2’-dichlorohydrazobenzene. This intermediate undergoes a translocation and rearrangement reaction in hydrochloric acid to finally prepare 3,3’-dichlorobenzidine hydrochloride with a yield reaching over 90 percent .
Chemical Reactions Analysis
3,3’-Dichlorobenzidine-13C12 undergoes various types of chemical reactions:
Oxidation: Aqueous solutions of 3,3’-dichlorobenzidine degrade in light to monochloro derivative.
Chlorination: It undergoes chlorination (for example in water treatment plants) to give the tetrachloro derivative.
Diazotization: The most widely practiced reaction of 3,3’-dichlorobenzidine is its double diazotization.
Scientific Research Applications
3,3’-Dichlorobenzidine-13C12 has several scientific research applications:
Chemistry: It is used in the production of azo dyes and pigments.
Biology: It is used in metabolic research to study metabolic pathways in vivo in a safe manner.
Medicine: It is used for imaging, diagnosis, and newborn screening.
Industry: It is used in the manufacture of dyes for cloth, paper, leather, and other related products.
Mechanism of Action
The mechanism by which 3,3’-Dichlorobenzidine-13C12 exerts its effects is related to its structural similarity to benzidine, a known carcinogen. It is believed that it may share a similar mechanism in causing bladder cancer in humans . The compound undergoes metabolic activation to form reactive intermediates that can bind to DNA and proteins, leading to mutagenic and carcinogenic effects.
Comparison with Similar Compounds
3,3’-Dichlorobenzidine-13C12 is compared with other similar compounds such as:
Benzidine: Structurally similar and also a known carcinogen.
p-Phenylenediamine and its derivatives: These compounds are potential alternatives for 3,3’-dichlorobenzidine as tetrazo components for diarylide yellow and orange pigments.
Properties
IUPAC Name |
4-(4-amino-3-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-2-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2/c13-9-5-7(1-3-11(9)15)8-2-4-12(16)10(14)6-8/h1-6H,15-16H2/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWXDEQWWKGHRV-WCGVKTIYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N)Cl)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1[13C]2=[13CH][13C](=[13C]([13CH]=[13CH]2)N)Cl)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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